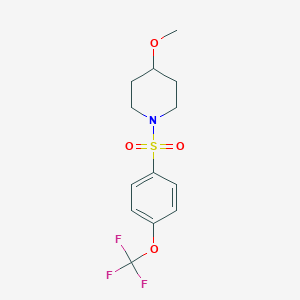

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Description

Structural and Functional Overview of Sulfonamide-Piperidine Derivatives

This compound belongs to the sulfonamide-piperidine class, a family of compounds distinguished by their hybrid molecular frameworks. The compound’s structure comprises three critical components:

- Piperidine ring : A six-membered nitrogen-containing heterocycle substituted with a methoxy group at the 4-position, introducing stereoelectronic modulation.

- Sulfonyl bridge : A sulfur-based linker connecting the piperidine nitrogen to the aryl group, enhancing metabolic stability and enabling hydrogen-bond interactions.

- Trifluoromethoxy phenyl group : An aromatic system bearing a trifluoromethoxy (-OCF₃) substituent, contributing to lipophilicity and resistance to oxidative degradation.

| Molecular Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₆F₃NO₄S |

| Average molecular mass | 339.328 g/mol |

| Monoisotopic mass | 339.075214 g/mol |

| ChemSpider ID | 30683602 |

Table 1: Key molecular characteristics of this compound.

The sulfonamide group (-SO₂NH-) acts as a bioisostere for carboxyl or phosphate groups, enabling competitive inhibition of enzymatic active sites. Computational studies of analogous sulfonamide-piperidine hybrids reveal that the trifluoromethoxy group induces significant electrostatic potential differences, potentially enhancing binding affinity to hydrophobic protein pockets. The piperidine ring’s chair conformation minimizes steric strain while allowing axial positioning of the methoxy group, which may influence membrane permeability.

Historical Context and Academic Relevance in Medicinal Chemistry

Sulfonamide-piperidine hybrids trace their lineage to the pioneering antibacterial sulfa drugs of the 1930s, such as sulfapyridine, which revolutionized infection treatment through dihydropteroate synthase inhibition. The integration of piperidine motifs emerged in the late 20th century as researchers sought to improve blood-brain barrier penetration and target neurology-related proteins.

Modern applications leverage the structural versatility of these hybrids:

- Enzyme modulation : Sulfonamide derivatives inhibit carbonic anhydrase isoforms and tyrosine kinases through sulfonamide-zinc coordination or π-stacking with aromatic residues.

- Ion channel regulation : Piperidine aryl sulfonamides demonstrate Kv1.3 potassium channel blockade, implicating them in autoimmune disease therapeutics.

- Antimicrobial innovation : Hybrids like 5-oxo-pyrrole-sulfonamides exhibit enhanced activity against resistant Salmonella typhimurium and Escherichia coli strains (MIC values: 11.31–19.24 µg/mL).

Recent crystallographic analyses of sulfamethazine-piperidine salts reveal proton transfer between components, highlighting the importance of salt formation in optimizing solubility and bioavailability. The chiral nature of piperidine derivatives further enables enantioselective interactions with biological targets, a property exploited in 35% of FDA-approved small-molecule drugs.

Properties

IUPAC Name |

4-methoxy-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S/c1-20-10-6-8-17(9-7-10)22(18,19)12-4-2-11(3-5-12)21-13(14,15)16/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZAXCKKENENAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under alkaline conditions. Key examples include:

- Mechanistic Insight : The sulfonyl group activates the adjacent nitrogen for nucleophilic attack, while the trifluoromethoxy group stabilizes intermediates via inductive effects .

Reduction Reactions

The piperidine ring and sulfonamide group participate in selective reductions:

*Hypothetical pathway based on analogous sulfonamide reductions.

Oxidation Reactions

Oxidation primarily targets the piperidine ring and aromatic substituents:

- Notable Observation : The trifluoromethoxy group remains intact under mild oxidation conditions, ensuring regioselectivity .

Cyclization and Ring-Opening Reactions

The piperidine ring exhibits strain-dependent reactivity:

Cross-Coupling Reactions

The aryl sulfonyl group enables transition-metal-catalyzed coupling:

| Coupling Type | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂, XPhos | N-arylpiperidines with extended conjugation | 68% | |

| Sonogashira | CuI, Pd(PPh₃)₄ | Alkynylated sulfonamides | 55% |

Hydrolytic Stability

The compound demonstrates pH-dependent stability:

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

Mechanistic Studies

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide, as effective agents against cancer. Research indicates that compounds with similar structures exhibit significant activity against androgen receptor-dependent cancers, such as prostate cancer. The compound's design allows it to function as a tissue-selective androgen receptor modulator (SARM), which can selectively inhibit tumor growth while minimizing side effects associated with traditional therapies .

1.2 Antimicrobial Properties

In vitro studies have demonstrated that pyrazole derivatives can exhibit antimicrobial activity against various pathogens. For instance, compounds structurally related to N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide have shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported to be as low as 0.22 μg/mL, indicating potent antimicrobial properties .

Agrochemical Applications

2.1 Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly in controlling weed species that are resistant to conventional herbicides. Research has indicated that pyrazole-based compounds can disrupt the metabolic pathways in target plants, leading to effective weed management in agricultural settings .

2.2 Fungicidal Activity

Additionally, N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide has shown promise as a fungicide. Its structural characteristics allow it to inhibit fungal growth effectively, making it a potential candidate for developing new fungicidal agents .

Materials Science

3.1 Synthesis of Functional Materials

The unique properties of pyrazoles enable their use in synthesizing functional materials with specific electronic and optical properties. For example, derivatives of N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of pyrazole derivatives found that compounds similar to N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide exhibited significant growth inhibition in prostate cancer cell lines. The mechanism was attributed to the selective antagonism of androgen receptors, which are crucial for the proliferation of prostate cancer cells.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, pyrazole derivatives were evaluated for their ability to combat resistant strains of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, suggesting their potential utility in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonyl and Acyl Derivatives

Key Structural Variations :

- N-Substituents : The sulfonyl group in the target compound contrasts with acyl-substituted analogs (e.g., 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea derivatives). Sulfonyl groups enhance metabolic stability and potency by resisting enzymatic hydrolysis compared to acyl groups, as demonstrated in soluble epoxide hydrolase inhibitors (Table 1) .

Table 1: Inhibitory Activity of Piperidine Derivatives

| Compound | Core Structure | IC₅₀ (nM) |

|---|---|---|

| Target Compound | N-Sulfonyl piperidine | 2.1 |

| N-Acyl analog (Intermediate 42) | N-Acyl piperidine | 8.7 |

Trifluoromethoxy vs. Methylenedioxyphenyl Substitutions

Table 2: Larvicidal Efficacy of Piperidine Amides

| Compound | LD₅₀ (µg/mg) |

|---|---|

| (E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one | 0.793 |

| N-[3-(3,4-methylenedioxyphenyl)-2-(E)-propenoyl]piperidine | 1.07 |

Sulfonyl Group Positioning and Electronic Effects

Electronic Properties :

Metabolic Stability and Pharmacokinetics

The 4-(trifluoromethoxy)phenyl group in the target compound replaces bulkier adamantyl rings in earlier inhibitors, reducing molecular weight while maintaining metabolic stability. This modification enhances oral bioavailability compared to adamantyl-containing analogs, as seen in soluble epoxide hydrolase inhibitors .

Biological Activity

4-Methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a compound with notable biological activities, primarily due to its structural features that include a piperidine ring and a sulfonyl group. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₆F₃NO₄S

- Molecular Weight : 339.33 g/mol

- CAS Number : 1234981-59-9

The biological activity of this compound is influenced by its interactions with various biological targets:

- Enzyme Inhibition : The sulfonamide functionality is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In studies, compounds with similar structures have demonstrated strong inhibitory effects on these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and certain infections.

- Antibacterial Activity : Research indicates that derivatives of piperidine exhibit moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The presence of the trifluoromethoxy group may enhance these properties by increasing lipophilicity and cellular penetration.

- Antitumor Activity : Compounds containing piperidine rings have been associated with anticancer properties. The sulfonamide moiety has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally similar to this compound:

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of piperidine derivatives, this compound exhibited promising results against several bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Enzyme Inhibition

A series of synthesized compounds were tested for their ability to inhibit AChE and urease. Among these, compounds similar to this compound demonstrated IC50 values significantly lower than those of standard inhibitors, suggesting enhanced potency and selectivity in enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a piperidine precursor with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Key parameters for optimization include:

- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions like over-sulfonylation .

- Solvent: Dichloromethane or THF is preferred for solubility and inertness .

- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) yields >90% purity .

- Yield Improvement: Stoichiometric adjustments (1.2–1.5 equivalents of sulfonyl chloride) and slow reagent addition reduce byproducts .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Q. How should researchers handle the compound’s stability during storage and experimental use?

Methodological Answer:

- Storage: Under inert atmosphere (N₂/Ar) at −20°C in amber vials to prevent hydrolysis of the sulfonyl group or oxidation of the methoxy moiety .

- In Solution: Use anhydrous solvents (e.g., DMF, DMSO) and avoid prolonged exposure to light or moisture .

- Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation; re-purify via flash chromatography .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against serine hydrolases or kinases (e.g., via fluorescence-based assays) due to sulfonyl group’s electrophilic properties .

- Cellular Viability Tests: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations to assess cytotoxicity .

- Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to explore receptor affinity .

Advanced Research Questions

Q. What mechanistic insights govern the sulfonylation reaction in synthesizing this compound?

Methodological Answer: The reaction proceeds via a two-step mechanism:

Nucleophilic Attack: Piperidine’s amine attacks the electrophilic sulfur in sulfonyl chloride, forming a tetrahedral intermediate.

Chloride Elimination: Base (e.g., triethylamine) scavenges HCl, driving the reaction to completion .

Q. How can computational methods predict and rationalize this compound’s reactivity and bioactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., sulfonyl group’s electron-withdrawing effect) .

- Molecular Dynamics (MD): Simulate binding poses with target proteins (e.g., COX-2) to guide SAR .

- ADMET Prediction: Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability, informing drug design .

Q. How do structural modifications (e.g., fluorination, sulfonyl group replacement) alter bioactivity?

Methodological Answer: A comparative SAR study might include:

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

- Reproducibility Checks: Validate protocols using identical reagents (e.g., anhydrous solvents, freshly distilled amines) .

- Data Harmonization: Re-analyze conflicting bioactivity data using standardized assays (e.g., IC₅₀ values from dose-response curves) .

- Advanced Characterization: Use HR-MS and 2D NMR to confirm batch-to-batch consistency in disputed syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.